6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine
Description
Properties
Molecular Formula |
C10H12BrN3 |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
6-bromo-2-methyl-1-propan-2-ylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C10H12BrN3/c1-6(2)14-7(3)13-10-9(14)4-8(11)5-12-10/h4-6H,1-3H3 |
InChI Key |
OGNIIZLVRXUALR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)C=C(C=N2)Br |
Origin of Product |
United States |
Biological Activity
6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound recognized for its significant biological activity, particularly as an inhibitor of p21-activated kinase 4 (PAK4). PAK4 plays a crucial role in various cancer pathways, and its inhibition may provide therapeutic benefits in cancer treatment. This article reviews the biological activity of this compound, including its structure, mechanisms of action, and related research findings.
Chemical Structure
The compound features a bromine atom at the 6-position, an isopropyl group at the 1-position, and a methyl group at the 2-position of the imidazole ring. This unique structural configuration contributes to its pharmacological properties.
6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine primarily acts as a selective inhibitor of PAK4. PAK4 is involved in regulating cytoskeletal dynamics, cell proliferation, and oncogenic transformation. By inhibiting PAK4, this compound can potentially disrupt tumor growth and metastasis.
Biological Activity and Research Findings
Research has demonstrated that 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine exhibits anticancer properties through various mechanisms:
- Inhibition of PAK4 Activity : Studies indicate that this compound effectively inhibits PAK4 with an IC50 value that suggests significant potency against cancer cell lines. For example, it has shown promising results in inhibiting cell proliferation in HeLa cells and other cancer types .
- Cytotoxicity Studies : In vitro assays have been conducted to evaluate its cytotoxic effects on several cancer cell lines:
- Mechanistic Insights : The compound's interaction with PAK4 has been elucidated through crystallography studies, revealing how it binds to the kinase domain and inhibits its activity . This binding disrupts downstream signaling pathways critical for tumor cell survival and proliferation.
Comparative Analysis with Related Compounds
The biological activity of 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine | Bromine at position 6; methyl group at position 2 | Known PAK4 inhibitor with different substituents |
| 6-Chloro-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine | Chlorine instead of bromine | Exhibits different biological activities compared to brominated analogs |
| 6-Iodo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine | Iodine at position 6 | Potentially enhanced lipophilicity affecting pharmacokinetics |
| 6-Fluoro-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine | Fluorine at position 6 | May show different selectivity towards kinases |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- A study by Qi et al. demonstrated that derivatives of imidazo[4,5-b]pyridine exhibited varying degrees of cytotoxicity across different cancer cell lines. The introduction of specific substituents significantly influenced their activity .
- Another investigation focused on the structural basis for PAK4 inhibition showed that modifications in the imidazo ring could enhance binding affinity and selectivity .
Scientific Research Applications
6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. It features a bromine atom at the 6-position, an isopropyl group at the 1-position, and a methyl group at the 2-position of the imidazole ring. This structure gives it unique physical and chemical properties, making it an interesting subject for research in medicinal chemistry and organic synthesis.
Scientific Research Applications
6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine has several applications, especially linked to its biological activity as a PAK4 inhibitor.
PAK4 Inhibition Research has indicated that 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine exhibits significant biological activity, particularly as an inhibitor of p21-activated kinase 4 (PAK4). PAK4 is involved in various cancer pathways, and inhibiting this kinase may help control tumor growth and metastasis. Studies have shown that compounds within this class can selectively inhibit PAK4 activity, making them potential candidates for cancer therapeutics.
Interaction Studies Interaction studies of 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine primarily focus on its binding affinity and inhibitory effects on PAK4. These studies often employ techniques to elucidate the mechanism of action and potential therapeutic benefits of this compound in cancer treatment.
Structural Analogs
Several compounds share structural similarities with 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine. The uniqueness of 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine lies in its specific bromination pattern combined with the isopropyl and methyl groups, which influence its biological activity and interaction with target proteins compared to other halogenated analogs.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine | Bromine at position 6; methyl group at position 2 | Known PAK4 inhibitor with different substituents |
| 6-Chloro-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine | Chlorine instead of bromine | Exhibits different biological activities compared to brominated analogs |
| 6-Iodo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine | Iodine at position 6 | Potentially enhanced lipophilicity affecting pharmacokinetics |
| 6-Fluoro-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine | Fluorine at position 6 | May show different selectivity towards kinases |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Bromine at Position 6 : Common across analogs, likely enhancing electrophilic reactivity or binding to hydrophobic pockets .
- N-Alkylation : The target compound’s isopropyl group at position 1 may improve metabolic stability compared to smaller alkyl groups (e.g., methyl in PhIP) .
- Heterocyclic Modifications : Substitutions like furan (electron-rich) or propargyl (reactive for click chemistry) enable diversification for specific applications .
Antimicrobial Activity
- 6-Bromo-4-(4-methyl-benzyl)-2-phenyl-3H-imidazo[4,5-b]pyridine : Exhibited moderate antimicrobial activity (45% yield), with structural flexibility at N3/N4 critical for potency .
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Derivatives : Alkylation at N3/N4 under PTC conditions produced analogs with varied antimicrobial profiles, suggesting the target’s isopropyl group may enhance membrane penetration .
Anticancer and Kinase Inhibition
- 3-((4-(6-Bromo-2-(1,2,3-thiadiazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole : Demonstrated kinase inhibitory activity, highlighting the role of bromine and heterocyclic extensions in target binding .
- PhIP: Contrastingly, this carcinogen forms DNA adducts via metabolic activation, underscoring the importance of substituent choice (e.g., amino vs. bromine) in safety profiles .
Physicochemical and Crystallographic Properties
- Planarity : Analogs like 6-bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one exhibit planar fused-ring systems, facilitating π-π stacking in crystal lattices . The target’s isopropyl group may introduce steric hindrance, reducing planarity and altering solubility.
- Crystal Packing : 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine forms two molecules per asymmetric unit, stabilized by hydrogen bonding. The isopropyl group in the target compound could disrupt such interactions, affecting crystallinity .
Structure-Activity Relationships (SAR)
- Position 1 : N-Alkylation (e.g., isopropyl vs. methyl in PhIP) influences steric bulk and metabolic stability. Larger groups may reduce off-target interactions .
- Position 2 : Aromatic substituents (phenyl, furan) enhance π-stacking, while methyl groups prioritize simplicity and synthetic accessibility .
- Position 6: Bromine’s electron-withdrawing nature may stabilize charge-transfer complexes, contrasting with PhIP’s amino group, which is prone to metabolic activation .
Q & A
Q. What computational tools predict metabolic liabilities of derivatives?
- Methodology : ADMET prediction (e.g., SwissADME) identifies CYP3A4-mediated oxidation of the isopropyl group. Introduce fluorine at C7 to block metabolic hotspots, confirmed by in vitro microsomal stability assays (t₁/₂ increased from 1.2 to 4.8 hours) .
Structural & Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
